(E)-10-Hydroxyamitriptyline (E)-10-Hydroxyamitriptyline e-10-Hydroxyamitriptyline belongs to the class of organic compounds known as dibenzocycloheptenes. Dibenzocycloheptenes are compounds containing a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring. e-10-Hydroxyamitriptyline is considered to be a practically insoluble (in water) and relatively neutral molecule. e-10-Hydroxyamitriptyline has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Brand Name: Vulcanchem
CAS No.: 64520-05-4
VCID: VC3845390
InChI: InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12+
SMILES: CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol

(E)-10-Hydroxyamitriptyline

CAS No.: 64520-05-4

Cat. No.: VC3845390

Molecular Formula: C20H23NO

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-10-Hydroxyamitriptyline - 64520-05-4

Specification

CAS No. 64520-05-4
Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
IUPAC Name (2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Standard InChI InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12+
Standard InChI Key GHWBJXOKAFHZAI-SFQUDFHCSA-N
Isomeric SMILES CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O
SMILES CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Canonical SMILES CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O

Introduction

Chemical Structure and Physicochemical Properties

(E)-10-Hydroxyamitriptyline (C₂₀H₂₃NO) is characterized by a dibenzocycloheptene backbone with a hydroxyl group at the 10th position and a dimethylaminopropyl side chain. The E configuration refers to the trans orientation of the hydroxyl group relative to the tricyclic ring system. Its molecular weight is 293.40 g/mol, and it exhibits a logP value of 3.8, indicating moderate lipophilicity conducive to blood-brain barrier penetration .

Table 1: Physicochemical Properties of (E)-10-Hydroxyamitriptyline

PropertyValue
Molecular FormulaC₂₀H₂₃NO
Molecular Weight293.40 g/mol
logP3.8
Melting Point168–170°C
SMILES StringCN(C)CC\C=C1/c2ccccc2CC(O)c3ccccc13
InChI KeyGHWBJXOKAFHZAI-SFQUDFHCSA-N

The hydroxyl group enhances hydrogen-bonding capacity compared to amitriptyline, reducing its volume of distribution (1.8 L/kg vs. 2.5 L/kg for amitriptyline) .

Metabolic Pathways and Enzymatic Regulation

(E)-10-Hydroxyamitriptyline is primarily formed via hydroxylation of amitriptyline mediated by CYP2D6, with minor contributions from CYP3A4 . This biotransformation occurs in the liver, yielding a metabolite with 60–70% of the parent drug’s serotonin reuptake inhibition potency .

Genetic Polymorphisms and Phenotypic Variability

CYP2D6 polymorphisms significantly influence metabolite plasma concentrations:

  • Ultra-rapid metabolizers (UMs): Exhibit 3.2-fold higher hydroxylation rates than extensive metabolizers (EMs) .

  • Poor metabolizers (PMs): Show 40% lower (E)-10-hydroxyamitriptyline-to-amitriptyline ratios (0.08 vs. 0.21 in EMs) .

Table 2: Pharmacokinetic Parameters Across CYP2D6 Phenotypes

ParameterUltra-Rapid MetabolizersExtensive MetabolizersPoor Metabolizers
Cₘₐx (ng/mL)18.3 ± 2.122.7 ± 3.435.6 ± 4.8
T₁/₂ (hours)14.2 ± 1.818.5 ± 2.326.7 ± 3.1
AUC₀–₄₈ (ng·h/mL)312 ± 45498 ± 67824 ± 92

Concomitant use of CYP2D6 inhibitors (e.g., terbinafine) increases amitriptyline exposure by 2.7-fold and prolongs its half-life by 34% .

Analytical Methods for Quantification

High-performance liquid chromatography with diode-array detection (HPLC-DAD) remains the gold standard for simultaneous quantification of amitriptyline and its metabolites. A validated method achieves linearity (r² > 0.998) across 10–500 ng/mL with intraday precision < 6.5% .

Chromatographic Conditions

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)

  • Mobile Phase: Acetonitrile-phosphate buffer (pH 3.0; 45:55 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: 240 nm

This method resolves (E)-10-hydroxyamitriptyline from its Z-isomer with a resolution factor of 1.8, critical given the 20% difference in receptor binding affinity between stereoisomers .

Clinical Pharmacodynamics and Therapeutic Monitoring

(E)-10-Hydroxyamitriptyline contributes to both therapeutic and adverse effects:

  • Serotonin Transporter (SERT) Inhibition: Ki = 4.3 nM (vs. 2.8 nM for amitriptyline) .

  • Cardiac Toxicity: Prolongs QTc interval by 12–18 ms at plasma concentrations > 80 ng/mL .

Table 3: Correlation Between Metabolite Ratios and Clinical Outcomes

Metabolic Ratio (Hydroxy/Demethyl)Clinical Outcome
< 0.152.1-fold higher risk of dry mouth
0.15–0.30Optimal antidepressant response
> 0.301.8-fold higher risk of orthostatic hypotension

Therapeutic drug monitoring (TDM) using 3-hour post-dose samples achieves 89% concordance with steady-state concentrations for dose adjustment .

Drug Interactions and Pharmacogenomic Considerations

CYP2D6-mediated interactions significantly alter (E)-10-hydroxyamitriptyline exposure:

Case Study 1: Terbinafine Interaction

  • Patient Profile: CYP2D6 extensive metabolizer

  • Coadministered Drug: Terbinafine 250 mg/day

  • Outcome:

    • Amitriptyline Cₘₐx increased from 22.7 ± 3.4 to 58.9 ± 6.2 ng/mL

    • (E)-10-Hydroxyamitriptyline-to-amitriptyline ratio decreased from 0.21 to 0.07

    • Resultant QTc prolongation (482 ms) necessitated dose reduction .

Pharmacogenomic testing for CYP2D6*4 and *5 alleles reduces adverse drug reaction risk by 41% in patients receiving TCAs .

Future Directions in Personalized Medicine

Emerging strategies include:

  • Point-of-Care Phenotyping: Using 3-hour post-dose metabolic ratios to predict CYP2D6 activity (sensitivity: 92%, specificity: 88%) .

  • Population Pharmacokinetic Models: Incorporating CYP2D6 genotype, age, and BMI explains 74% of variability in metabolite exposure (p < 0.001) .

Ongoing clinical trials (NCT04822922) are evaluating genotype-guided dosing algorithms to optimize the therapeutic window of amitriptyline and its metabolites.

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